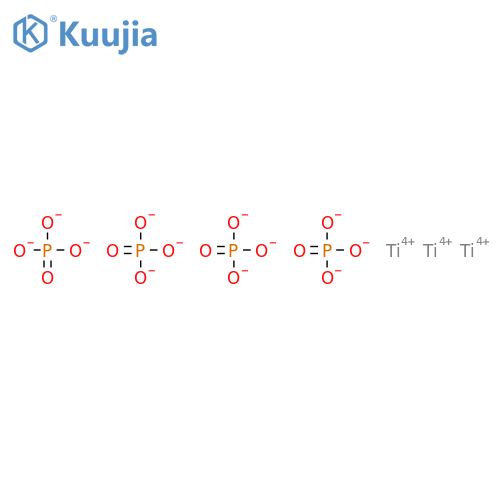Cas no 15578-51-5 (titanium(+2) cation tetraphosphate)

titanium(+2) cation tetraphosphate 化学的及び物理的性質
名前と識別子
-
- Phosphoric acid,titanium(4+) salt (4:3)
- trititanium tetrakis(phosphate)
- titanium(4+) phosphate (3:4)
- Phosphoricacid,titaniumsalt
- titanium(+2) cation tetraphosphate
- Titanium phosphate
- 15578-51-5
- Phosphoric acid, titanium salt
- DTXSID60929864
- EINECS 239-641-8
- Phosphoric acid, titanium(4+) salt (4:3)
- 13765-94-1
- titanium(4+);tetraphosphate
- JUWGUJSXVOBPHP-UHFFFAOYSA-B
- Titanium(4+) phosphate (3/4)
- DB-234156
-
- インチ: InChI=1S/4H3O4P.3Ti/c4*1-5(2,3)4;;;/h4*(H3,1,2,3,4);;;/q;;;;3*+4/p-12
- InChIKey: JUWGUJSXVOBPHP-UHFFFAOYSA-B
- ほほえんだ: [Ti+4].[Ti+4].[Ti+4].O=P([O-])([O-])[O-].O=P([O-])([O-])[O-].O=P([O-])([O-])[O-].O=P([O-])([O-])[O-]
計算された属性
- せいみつぶんしりょう: 523.657504g/mol
- どういたいしつりょう: 523.657504g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 16
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 36.8
- 共有結合ユニット数: 7
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 345Ų
titanium(+2) cation tetraphosphate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR001OW3-500g |
Phosphoric acid, titanium(4+) salt (4:3) |
15578-51-5 | 500g |
$57.00 | 2023-12-15 |
titanium(+2) cation tetraphosphate 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
titanium(+2) cation tetraphosphateに関する追加情報
Introduction to Titanium(+2) Cation Tetraphosphate (CAS No. 15578-51-5)
Titanium(+2) cation tetraphosphate, a compound with the chemical formula TiP₄, is a fascinating subject of study in the field of inorganic chemistry and materials science. This compound, identified by its unique CAS number CAS No. 15578-51-5, has garnered significant attention due to its potential applications in various industrial and scientific domains. The titanium(+2) cation, a less common oxidation state for titanium, plays a crucial role in the structure and properties of this compound, making it an intriguing candidate for further research and development.
The synthesis of titanium(+2) cation tetraphosphate involves a series of carefully controlled chemical reactions that ensure the formation of stable and pure compounds. The process typically begins with the reduction of titanium(IV) compounds under specific conditions to achieve the desired titanium(+2) state. This step is critical as it sets the foundation for the subsequent formation of the tetraphosphate anion. The tetraphosphate anion, composed of four phosphate groups linked together, provides the compound with its unique structural and electronic properties.
Recent advancements in the field have highlighted the importance of titanium(+2) cation tetraphosphate in catalytic processes. Studies have shown that this compound exhibits remarkable catalytic activity in various organic transformations, including hydrodesulfurization and hydrogenation reactions. The presence of the titanium(+2) cation facilitates the breaking and forming of chemical bonds, making it an effective catalyst in these processes. Moreover, the tetraphosphate anion enhances the stability of the compound, allowing it to withstand harsh reaction conditions without degrading.
Another area where titanium(+2) cation tetraphosphate has shown promise is in the field of nanotechnology. Researchers have been exploring its potential as a building block for nanomaterials due to its unique structural properties. By manipulating the size and shape of nanoparticles composed of this compound, scientists can tailor their properties for specific applications. For instance, these nanoparticles could be used in sensors, where their high surface area and reactivity make them ideal for detecting trace amounts of substances.
The compound's electronic properties have also been a subject of interest. Titanium(+2) cation tetraphosphate exhibits interesting optical and electrical characteristics, making it suitable for use in optoelectronic devices. These devices include solar cells, light-emitting diodes (LEDs), and photodetectors. The ability of this compound to efficiently absorb and emit light has opened up new possibilities for improving the performance of these devices.
In addition to its industrial applications, titanium(+2) cation tetraphosphate has potential uses in biological systems. While research is still in its early stages, preliminary studies suggest that this compound could be used as a contrast agent in medical imaging techniques. Its ability to interact with biological molecules might allow it to enhance imaging signals, providing clearer and more detailed images for diagnostic purposes.
The environmental impact of titanium(+2) cation tetraphosphate is another aspect that has been carefully evaluated. Studies have shown that this compound is biodegradable and does not pose significant environmental risks when handled properly. Its stability under normal conditions ensures that it can be used without causing harm to ecosystems. However, further research is needed to fully understand its long-term effects on the environment.
The future prospects for titanium(+2) cation tetraphosphate are promising, with ongoing research aimed at uncovering new applications and improving its performance characteristics. As our understanding of this compound grows, so does its potential to revolutionize various industries. From catalysis to nanotechnology and beyond, titanium(+2) cation tetraphosphate is poised to play a significant role in shaping the future of science and technology.
15578-51-5 (titanium(+2) cation tetraphosphate) 関連製品
- 7758-87-4(Calcium phosphate)
- 7778-53-2(Potassium Phosphate Tribasic)
- 10043-83-1(Dimagnesium phosphate)
- 10101-89-0(Trisodium phosphate dodecahydrate)
- 7784-30-7(aluminum phosphate)
- 13308-51-5(Boron phosphate)
- 37267-86-0(Metaphosphoric Acid, Lump)
- 7779-90-0(Zinc phosphate)
- 2466-09-3(Pyrophosphoric acid)
- 10045-86-0(Ferric phosphate)



